molecular formula C23H18N4O2 B10946361 2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10946361
M. Wt: 382.4 g/mol
InChI Key: LFXSGRRSLKBLOO-UHFFFAOYSA-N
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Description

2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, and a methoxyphenoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with hydrazine hydrate to form 3-aminoquinazoline. This intermediate is then reacted with 2-bromo-4’-methoxyacetophenone to form the key intermediate, 2-(4’-methoxyphenyl)-3-(2-bromoacetyl)quinazoline. The final step involves the cyclization of this intermediate with sodium azide to form the desired triazoloquinazoline compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of quinazoline N-oxide derivatives.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of azido-substituted triazoloquinazoline derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of biological pathways, which is the basis for its potential therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application of the compound .

Comparison with Similar Compounds

2-{4-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its triazoloquinazoline core, which imparts specific chemical and biological properties that are not observed in the other similar compounds.

Properties

Molecular Formula

C23H18N4O2

Molecular Weight

382.4 g/mol

IUPAC Name

2-[4-[(2-methoxyphenoxy)methyl]phenyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C23H18N4O2/c1-28-20-8-4-5-9-21(20)29-14-16-10-12-17(13-11-16)22-25-23-18-6-2-3-7-19(18)24-15-27(23)26-22/h2-13,15H,14H2,1H3

InChI Key

LFXSGRRSLKBLOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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